molecular formula C12H19N5O B1439360 4-(6-Piperazin-1-ylpyrimidin-4-yl)morpholine CAS No. 1204297-97-1

4-(6-Piperazin-1-ylpyrimidin-4-yl)morpholine

Cat. No. B1439360
CAS RN: 1204297-97-1
M. Wt: 249.31 g/mol
InChI Key: OKHACSUHTKPBSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-Piperazin-1-ylpyrimidin-4-yl)morpholine is a chemical compound with the molecular formula C12H19N5O . It has a molecular weight of 249.31 g/mol .


Synthesis Analysis

The synthesis of morpholines, such as 4-(6-Piperazin-1-ylpyrimidin-4-yl)morpholine, has seen significant advancements in recent years. These compounds are typically synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . The synthesis process often involves coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

The molecular structure of 4-(6-Piperazin-1-ylpyrimidin-4-yl)morpholine consists of a morpholine ring attached to a pyrimidine ring via a piperazine ring . The morpholine ring provides a polar, basic character to the molecule, while the pyrimidine ring contributes to its aromaticity .


Physical And Chemical Properties Analysis

4-(6-Piperazin-1-ylpyrimidin-4-yl)morpholine has a molecular weight of 249.31 g/mol . Other physical and chemical properties such as boiling point, density, and vapor pressure are not specified in the search results .

Scientific Research Applications

Preclinical Assessment of GDC-0980

GDC-0980, a derivative compound, has been studied for its potential as a phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor, crucial in cancer development pathways. Preclinical studies on GDC-0980 have demonstrated its efficacy in inhibiting cancer growth, with promising absorption and disposition characteristics, supporting its advancement to Phase II clinical trials (Salphati et al., 2012).

Anticonvulsant Properties of Acetamide Derivatives

Research on new piperazine or morpholine acetamides derived from various acetic acids has shown significant anticonvulsant properties. One of the derivatives demonstrated potency superior to phenytoin, a reference anticonvulsant, highlighting the potential of these compounds in treating seizure disorders (Kamiński et al., 2011).

Pharmacological Inhibition of Phosphodiesterase 10A

AMG 579, a clinically significant inhibitor of phosphodiesterase 10A (PDE10A), was developed by optimizing the potency and in vivo efficacy of keto-benzimidazole leads. This compound exhibited superior brain penetration properties and efficacy in preclinical species, underscoring its potential for clinical application (Hu et al., 2014).

Antinociceptive Activity of Pyridazinone Derivatives

A study on 3-pyridazinones with morpholino, arylpiperidino, and arylpiperazino moieties revealed notable antinociceptive activities. The compounds showed more effectiveness than aspirin in the antinociceptive activity test, indicating potential applications in pain management (Gokçe et al., 2001).

Anti-HIV Potency of Diarylpyrimidine Derivatives

Diarylpyrimidine derivatives (DAPYs) have shown robust anti-HIV-1 potency. Modifications involving hydrophilic morpholine or methylsulfonyl and sulfamide-substituted piperazine/piperidines improved their water solubility and safety profiles, suggesting their potential as lead compounds for HIV-1 treatment (Huang et al., 2019).

Safety And Hazards

The safety and hazards associated with 4-(6-Piperazin-1-ylpyrimidin-4-yl)morpholine are not specified in the search results . As with any chemical, appropriate safety measures should be taken when handling this compound.

properties

IUPAC Name

4-(6-piperazin-1-ylpyrimidin-4-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5O/c1-3-16(4-2-13-1)11-9-12(15-10-14-11)17-5-7-18-8-6-17/h9-10,13H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKHACSUHTKPBSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=NC=N2)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-Piperazin-1-ylpyrimidin-4-yl)morpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(6-Piperazin-1-ylpyrimidin-4-yl)morpholine
Reactant of Route 2
Reactant of Route 2
4-(6-Piperazin-1-ylpyrimidin-4-yl)morpholine
Reactant of Route 3
Reactant of Route 3
4-(6-Piperazin-1-ylpyrimidin-4-yl)morpholine
Reactant of Route 4
Reactant of Route 4
4-(6-Piperazin-1-ylpyrimidin-4-yl)morpholine
Reactant of Route 5
Reactant of Route 5
4-(6-Piperazin-1-ylpyrimidin-4-yl)morpholine
Reactant of Route 6
Reactant of Route 6
4-(6-Piperazin-1-ylpyrimidin-4-yl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.